Cas no 448907-60-6 (ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate)

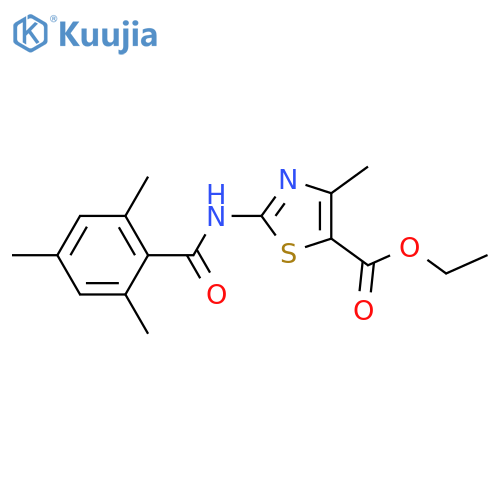

448907-60-6 structure

商品名:ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate

CAS番号:448907-60-6

MF:C17H20N2O3S

メガワット:332.417303085327

CID:5436732

ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- VYQJHJWBXBYYPW-UHFFFAOYSA-N

- ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate

-

- インチ: 1S/C17H20N2O3S/c1-6-22-16(21)14-12(5)18-17(23-14)19-15(20)13-10(3)7-9(2)8-11(13)4/h7-8H,6H2,1-5H3,(H,18,19,20)

- InChIKey: VYQJHJWBXBYYPW-UHFFFAOYSA-N

- ほほえんだ: S1C(C(OCC)=O)=C(C)N=C1NC(=O)C1=C(C)C=C(C)C=C1C

ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3095-2820-40mg |

ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate |

448907-60-6 | 90%+ | 40mg |

$140.0 | 2023-04-27 | |

| Life Chemicals | F3095-2820-20μmol |

ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate |

448907-60-6 | 90%+ | 20μl |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3095-2820-5μmol |

ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate |

448907-60-6 | 90%+ | 5μl |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3095-2820-50mg |

ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate |

448907-60-6 | 90%+ | 50mg |

$160.0 | 2023-04-27 | |

| Life Chemicals | F3095-2820-4mg |

ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate |

448907-60-6 | 90%+ | 4mg |

$66.0 | 2023-04-27 | |

| Life Chemicals | F3095-2820-2μmol |

ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate |

448907-60-6 | 90%+ | 2μl |

$57.0 | 2023-04-27 | |

| Life Chemicals | F3095-2820-30mg |

ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate |

448907-60-6 | 90%+ | 30mg |

$119.0 | 2023-04-27 | |

| Life Chemicals | F3095-2820-1mg |

ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate |

448907-60-6 | 90%+ | 1mg |

$54.0 | 2023-04-27 | |

| Life Chemicals | F3095-2820-3mg |

ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate |

448907-60-6 | 90%+ | 3mg |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3095-2820-2mg |

ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate |

448907-60-6 | 90%+ | 2mg |

$59.0 | 2023-04-27 |

ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

5. Water

448907-60-6 (ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate) 関連製品

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 57707-64-9(2-azidoacetonitrile)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬